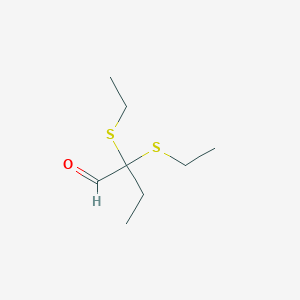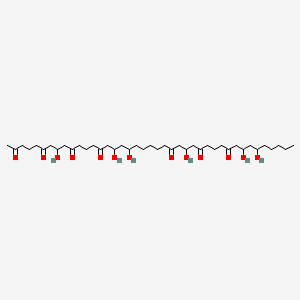
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is a complex organic compound with the molecular formula C41H70O13. It is characterized by its multiple hydroxyl groups and a long carbon chain, making it a unique molecule in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis machines. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
8,16,26,34,36-Pentahydroxy-2,6,10,14,18,24,28,32-hentetracontaneoctone: Similar in structure but with fewer hydroxyl groups.
8,16,18,26,34,36-Hexahydroxy-2,6,10,14,24,28,32-hentetracontaneoctone: Another similar compound with slight variations in the carbon chain and hydroxyl group positions.
Uniqueness
2,6,10,14,24,28,32-Hentetracontaneheptone, 8,16,18,26,34,36-hexahydroxy- is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
73356-03-3 |
|---|---|
Molecular Formula |
C41H70O13 |
Molecular Weight |
771.0 g/mol |
IUPAC Name |
8,16,18,26,34,36-hexahydroxyhentetracontane-2,6,10,14,24,28,32-heptone |
InChI |
InChI=1S/C41H70O13/c1-3-4-6-13-30(43)21-38(51)25-34(47)17-10-18-35(48)26-39(52)22-31(44)14-7-5-8-15-32(45)23-40(53)27-36(49)19-11-20-37(50)28-41(54)24-33(46)16-9-12-29(2)42/h30,32,38-41,43,45,51-54H,3-28H2,1-2H3 |
InChI Key |
NGNQZCDZXSOVQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCCCC(CC(CC(=O)CCCC(=O)CC(CC(=O)CCCC(=O)C)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


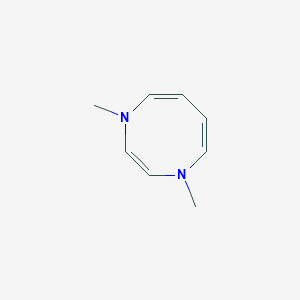
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
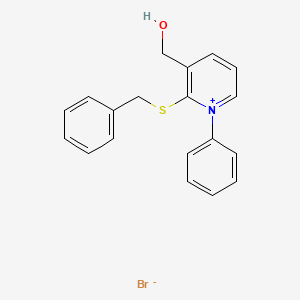
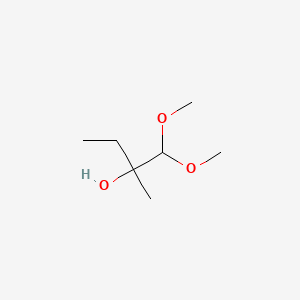
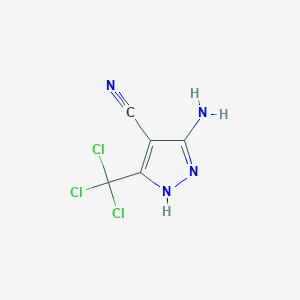


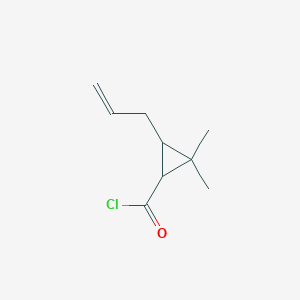
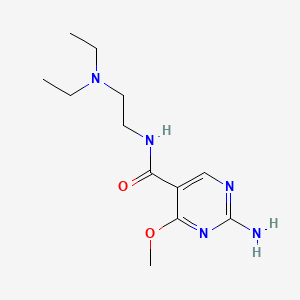
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

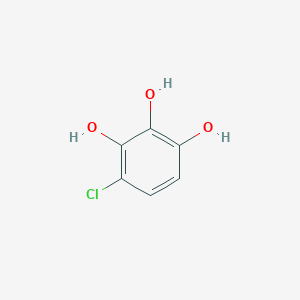
silane](/img/structure/B14454401.png)
